REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5](=[O:11])/[CH:6]=[CH:7]/[CH2:8][CH2:9][CH3:10])[CH2:3][CH2:2]1.OO.NC(N)=[O:16].FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(Cl)Cl>[CH:1]1([NH:4][C:5]([CH:6]2[CH:7]([CH2:8][CH2:9][CH3:10])[O:16]2)=[O:11])[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC(\C=C\CCC)=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
OO.NC(=O)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
27.2 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a three-neck 250 mL round bottom flask equipped with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture down to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated again to 35±5° C.
|
Type
|
STIRRING
|
Details
|
stirred for another 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then again cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by adding saturated NaHCO3 (5 vol.) slowly
|
Type
|
STIRRING
|
Details
|
stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2 (50 mL, 5 vol)
|
Type
|
CUSTOM
|
Details
|
The combined organic layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(=O)C1OC1CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |